Cas no 673496-47-4 (N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine)
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine Chemical and Physical Properties
Names and Identifiers
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- 4-N-benzyl-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
- N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
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- Inchi: 1S/C15H20N6O2/c1-10(2)8-18-15-19-13(16)12(21(22)23)14(20-15)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H4,16,17,18,19,20)
- InChI Key: VSLKFMVROPFSLL-UHFFFAOYSA-N
- SMILES: C1(NCC(C)C)=NC(N)=C([N+]([O-])=O)C(NCC2=CC=CC=C2)=N1
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2678-0723-2μmol |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 2μmol |
$57.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-5μmol |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 5μmol |
$63.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-10μmol |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 10μmol |
$69.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-20μmol |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 20μmol |
$79.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-1mg |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 1mg |
$54.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-2mg |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 2mg |
$59.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-3mg |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 3mg |
$63.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-4mg |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 4mg |
$66.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-5mg |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 5mg |
$69.0 | 2023-08-15 | |
| Life Chemicals | F2678-0723-10mg |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
673496-47-4 | 90%+ | 10mg |
$79.0 | 2023-08-15 |
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine Related Literature
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine
Comprehensive Overview of N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine (CAS No. 673496-47-4)
N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine, with the CAS number 673496-47-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This nitropyrimidine derivative is characterized by its unique molecular structure, which includes a benzyl group and a 2-methylpropyl moiety. These functional groups contribute to its potential applications in drug discovery and development, particularly in targeting specific enzymatic pathways.
The compound's 5-nitropyrimidine core is a key feature that aligns with current trends in medicinal chemistry, where researchers are increasingly focusing on nitrogen-containing heterocycles for their bioactivity. Recent studies highlight the growing interest in pyrimidine-based compounds due to their versatility in modulating biological targets. For instance, questions like "What are the applications of nitropyrimidines in cancer therapy?" or "How do benzyl-substituted pyrimidines interact with enzymes?" are frequently searched in academic and industrial databases, reflecting the compound's relevance.
From a synthetic perspective, N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine is synthesized through multi-step organic reactions, often involving nucleophilic substitution and nitration processes. The compound's purity and stability are critical for its use in high-throughput screening (HTS) assays, a topic frequently explored in forums discussing "optimizing HTS for small molecules." Its triamine backbone also makes it a candidate for further derivatization, a strategy commonly employed in fragment-based drug design (FBDD).
In the context of drug-likeness, this compound exhibits properties that align with Lipinski's Rule of Five, a benchmark for oral bioavailability. Researchers often search for terms like "pyrimidine bioavailability" or "improving solubility of nitropyrimidines," underscoring the importance of such metrics. The benzyl and isobutyl substituents may enhance membrane permeability, a feature highly sought after in CNS drug development.
Beyond pharmaceuticals, CAS 673496-47-4 has potential applications in agrochemicals, where nitropyrimidine scaffolds are explored for their herbicidal or fungicidal activity. This aligns with the rising demand for "green chemistry solutions in agriculture," a hot topic in sustainability-focused research. The compound's nitro group could also serve as a precursor for further functionalization, enabling the creation of libraries for combinatorial chemistry.
Analytical characterization of N4-benzyl-N2-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine typically involves techniques like HPLC, NMR, and mass spectrometry. These methods are frequently discussed in queries such as "How to validate purity of complex pyrimidines?" or "Best practices for NMR analysis of heterocycles." The compound's UV-Vis absorption properties may also be leveraged in spectroscopic assays, adding to its utility in biochemical studies.
In summary, 673496-47-4 represents a promising scaffold in the realm of small-molecule therapeutics and beyond. Its structural features and functional groups make it a valuable subject for ongoing research, particularly in addressing challenges like "target selectivity" and "metabolic stability." As the scientific community continues to explore nitropyrimidine derivatives, this compound is poised to remain a focal point in innovative drug discovery pipelines.
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